BenchChemオンラインストアへようこそ!

Desmethylene cis-Tadalafil

Chiral chromatography Stereoisomer resolution Reference standard characterization

Desmethylene cis-Tadalafil (CAS not universally assigned; molecular formula C₂₁H₁₉N₃O₄, MW 377.4 g/mol) is a stereochemically defined cis-configured analog of tadalafil that lacks the methylenedioxy bridge on the phenyl ring, yielding a catechol (3,4-dihydroxyphenyl) moiety. It belongs to the tetrahydro-β-carboline class of phosphodiesterase type 5 (PDE5) inhibitors and is structurally related to the major human tadalafil metabolite, desmethylene tadalafil, which bears the trans (6R,12aR) configuration.

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
Cat. No. B13849531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylene cis-Tadalafil
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
InChIInChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20+/m0/s1
InChIKeyHZSPPSAESSMSNY-MGPUTAFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylene cis-Tadalafil for Analytical Reference and PDE5 Inhibitor Research: Procurement Considerations


Desmethylene cis-Tadalafil (CAS not universally assigned; molecular formula C₂₁H₁₉N₃O₄, MW 377.4 g/mol) is a stereochemically defined cis-configured analog of tadalafil that lacks the methylenedioxy bridge on the phenyl ring, yielding a catechol (3,4-dihydroxyphenyl) moiety . It belongs to the tetrahydro-β-carboline class of phosphodiesterase type 5 (PDE5) inhibitors and is structurally related to the major human tadalafil metabolite, desmethylene tadalafil, which bears the trans (6R,12aR) configuration. Unlike the clinically approved trans-tadalafil and its trans-desmethylene metabolite, this compound carries the cis ring junction stereochemistry, a feature that fundamentally alters its chromatographic, spectral, and biological recognition properties relative to in-class comparators [1].

Why Desmethylene cis-Tadalafil Cannot Be Interchanged with trans-Desmethylene Tadalafil or cis-Tadalafil in Analytical and Biological Workflows


Desmethylene cis-Tadalafil cannot be substituted interchangeably with its closest analogs for three reasons grounded in empirical evidence. First, stereochemistry dictates both chromatographic behavior and biological recognition: the cis ring junction in this compound is configurationally distinct from the trans ring junction of desmethylene tadalafil (CAS 171489-03-5, the major CYP3A4-mediated metabolite of tadalafil), and published studies demonstrate that cis and trans tadalafil stereoisomers are inseparable by conventional achiral HPLC and produce near-identical MS1 and MS2 fragmentation patterns, yet can be resolved only by enantioselective chiral chromatography [1]. Second, the catechol substitution in the desmethylene series confers a distinct hydrogen-bonding donor/acceptor profile and physicochemical properties compared to the benzodioxole-bearing compounds (e.g., tadalafil, cis-tadalafil), which affects both analytical detection (fluorescence λ_ex/λ_em) and biological target interaction . Third, PDE5 inhibitory potency across the cis/trans stereochemical and desmethylene/benzodioxole structural axes spans at least an 18-fold range based on available IC₅₀ data for related compounds (0.005 μM for cis-ent-tadalafil vs. 0.09 μM for cis-tadalafil), making identity confirmation mandatory for reproducible pharmacology .

Quantitative Differentiation Evidence for Desmethylene cis-Tadalafil versus Structural and Stereochemical Comparators


Cis vs. Trans Ring Junction Stereochemistry: Chromatographic Co-Elution Risk on Achiral Stationary Phases Necessitates Chiral Separation

Desmethylene cis-Tadalafil possesses a cis (6R,12aS or equivalent) ring junction, in contrast to the trans (6R,12aR) configuration of desmethylene tadalafil (CAS 171489-03-5), the major circulating tadalafil metabolite [1]. Kee et al. (2019) demonstrated for a closely related tadalafil analogue system that cis and trans stereoisomers exhibit precursor ions at identical m/z with mass errors within ±2 ppm tolerance under HRMS, and produce very similar MS2 fragmentation patterns, rendering them indistinguishable by conventional achiral LC-MS. These stereoisomers also display very close retention times on standard reversed-phase columns. Definitive differentiation required enantioselective separation on a chiral stationary phase, with configuration subsequently confirmed by NOESY NMR [2]. For Desmethylene cis-Tadalafil, procurement of the correct stereoisomer is therefore critical: analytical labs relying solely on achiral HPLC-UV or LC-MS for identification risk misassigning the cis compound as trans-desmethylene tadalafil, with downstream consequences for impurity profiling, metabolite identification, and pharmacological interpretation.

Chiral chromatography Stereoisomer resolution Reference standard characterization

Structural Determinant of PDE5 Potency: Catechol vs. Benzodioxole Substitution and the cis-Configuration Effect on Inhibitory Activity Across Tadalafil Analogs

The PDE5 inhibitory potency of tadalafil-related compounds is jointly determined by ring junction stereochemistry and the nature of the phenyl substituent. The clinically used trans-tadalafil (6R,12aR, benzodioxole-substituted) exhibits a PDE5 IC₅₀ of approximately 5 nM (0.005 μM) [1]. The cis-diastereomer of tadalafil — cis-tadalafil (CAS 171596-27-3, also benzodioxole-substituted but with cis ring junction) — shows an 18-fold reduction in potency, with a reported IC₅₀ of 0.09 μM (90 nM) . Meanwhile, the trans-desmethylene metabolite (catechol-substituted, trans ring junction) has been described as possessing PDE5 binding properties similar to sildenafil but with lower affinity for PDE6 isoforms; its methylcatechol glucuronide conjugate is reported to be at least 13,000-fold less potent than tadalafil for PDE5 [2]. Desmethylene cis-Tadalafil combines two features — cis stereochemistry and catechol substitution — neither of which has been systematically profiled for PDE5 IC₅₀ in peer-reviewed literature. The available cross-compound data imply that its PDE5 potency is likely to be substantially different from that of trans-tadalafil (5 nM), and users should anticipate a potency shift driven by both stereochemical and substitution effects.

PDE5 inhibition Structure-activity relationship IC₅₀ comparison

Desmethylene Tadalafil (trans-Form) CYP3A4-Mediated Formation Kinetics: Metabolic Context Differentiating the cis-Configured Research Compound from the Endogenous Metabolite

Desmethylene tadalafil bearing the trans configuration is the major circulating metabolite of tadalafil, formed predominantly by CYP3A4-mediated demethylenation. A comprehensive kinetic study by Takahiro et al. (2015) quantified the intrinsic clearance (CL_int) of desmethylene tadalafil formation using CYP3A supersomes: the high-affinity reaction (reaction 1) exhibited CL_int values of 0.187 μL/min/pmol P450 for CYP3A4, 0.050 μL/min/pmol P450 for CYP3A5, and 0.004 μL/min/pmol P450 for CYP3A7 [1]. These values are substantially lower than the corresponding CL_int values for sildenafil N-demethylation (0.733, 0.788, and 0.079 μL/min/pmol P450, respectively), indicating that tadalafil demethylenation proceeds at a slower catalytic rate across all three CYP3A isoforms [1]. Desmethylene cis-Tadalafil is not the endogenous metabolite; it is a synthetic stereoisomer with the unnatural cis configuration. Its formation is not expected from human CYP-mediated metabolism of tadalafil, and it serves as a chromatographic and mass spectral reference standard to differentiate authentic metabolite signal from isobaric interferences in biological matrices .

Drug metabolism CYP3A4 kinetics Metabolite identification

Potential PDE6 Selectivity Differentiation of the Desmethylene (Catechol) Series Relative to Benzodioxole-Containing PDE5 Inhibitors

PDE6 inhibition in retinal photoreceptor cells is a known off-target liability of PDE5 inhibitors, with sildenafil exhibiting a PDE5:PDE6 selectivity ratio of approximately 10:1 and tadalafil exhibiting a substantially wider selectivity window of approximately 700:1 [1]. Desmethylene tadalafil (trans-form) has been reported to bind with lower affinity to PDE6 isoforms compared with sildenafil, suggesting that the catechol modification may further attenuate PDE6 cross-reactivity . The binding properties of desmethylene tadalafil are described as similar to those of sildenafil except for this reduced PDE6 affinity . Whether the cis configuration in Desmethylene cis-Tadalafil preserves, enhances, or diminishes this PDE6-sparing property relative to the trans-desmethylene form has not been experimentally determined. Researchers investigating PDE5/PDE6 selectivity ratios or designing PDE5 inhibitors with minimized visual disturbance risk may find Desmethylene cis-Tadalafil a useful probe for disentangling the contributions of stereochemistry versus catechol substitution to PDE6 binding.

PDE6 selectivity Phosphodiesterase profiling Off-target risk assessment

HPLC-Fluorescence Analytical Reference Parameters for the Desmethylene Series: Establishing Quantitative Benchmarks for cis-Trans Discrimination

Validated HPLC-fluorescence methods for desmethylene tadalafil (trans-form) have been established and published in the context of CYP3A-mediated metabolism studies. Using an Inertsil ODS-3 column (15 cm × 4.6 mm, 3 μm) with a mobile phase of 10 mM ammonium formate/acetonitrile (50:50, v/v) containing 0.1% formic acid at 0.65 mL/min and 40°C, the trans-desmethylene tadalafil metabolite elutes at 3.7 min with fluorescence monitoring at λ_ex 275 nm / λ_em 335 nm . The method achieves a quantitation limit of 1 nM with coefficients of variation of 5.13% at 5 nM and 0.85% at 50 nM . Desmethylene cis-Tadalafil, as the stereochemically distinct cis-isomer, is expected to exhibit a different retention time on achiral RP-HPLC under these conditions, and definitive separation from the trans-form requires chiral chromatographic methods [1]. These validated parameters provide the analytical framework for using Desmethylene cis-Tadalafil as a system suitability or resolution-check standard when developing or transferring HPLC methods for tadalafil impurity and metabolite profiling.

HPLC method validation Fluorescence detection Reference standard quantitation

Procurement-Relevant Application Scenarios for Desmethylene cis-Tadalafil in Analytical and Pharmacological Research


Chiral Chromatographic Method Development and System Suitability Testing for Tadalafil Stereoisomer Resolution

Given the documented inability of achiral RP-HPLC and standard HRMS to distinguish cis from trans tadalafil stereoisomers [1], Desmethylene cis-Tadalafil serves as an essential reference standard for developing and validating chiral HPLC or UPLC methods. Laboratories performing tadalafil impurity profiling per EP/USP monographs, or those analyzing biological samples for the trans-desmethylene metabolite, can use this cis-isomer as a resolution-check standard to confirm that their chiral method achieves baseline separation of stereoisomers before analyzing unknown samples. This application is directly supported by the Kee et al. (2019) finding that enantioselective separation on a chiral column was the only reliable method to differentiate cis-(6R,12aR) from trans isomers in a tadalafil analogue system where HRMS precursor ion m/z and MS2 fragmentation were indistinguishable [1].

Metabolite Identification and Pharmacokinetic Study Interference Testing

In pharmacokinetic studies of tadalafil, the trans-desmethylene metabolite is a key analyte quantified by HPLC-fluorescence (RT 3.7 min, LOQ 1 nM) or LC-MS/MS . Desmethylene cis-Tadalafil, being a non-endogenous stereoisomer not formed by human CYP enzymes [2], provides a definitive negative control to verify that the analytical method's signal at the metabolite retention time originates exclusively from the enzymatically produced trans-metabolite and not from co-eluting isobaric interferences. This is particularly relevant when analyzing samples from subjects with polymorphic CYP3A5 expression, where altered metabolic profiles may generate unexpected chromatographic peaks.

PDE5 Structure-Activity Relationship (SAR) Studies Investigating Stereochemical and Substitution Effects on Inhibitory Potency

The 18-fold potency difference between cis-tadalafil (IC₅₀ = 90 nM) and trans-tadalafil (IC₅₀ = 5 nM) establishes that ring junction stereochemistry is a critical determinant of PDE5 inhibitory activity . The further reduction in PDE5 activity observed with catechol glucuronidation in the trans-desmethylene series (≥13,000-fold less potent than tadalafil) [3] indicates that the catechol substitution also profoundly modulates target engagement. Desmethylene cis-Tadalafil, which combines both the cis configuration and the catechol moiety, represents a unique probe molecule for SAR studies seeking to deconvolve the independent and synergistic contributions of stereochemistry and phenyl ring substitution to PDE5 binding affinity. Its procurement enables head-to-head potency comparisons with trans-tadalafil, cis-tadalafil, and trans-desmethylene tadalafil within a single experimental framework.

PDE6 Counter-Screening in PDE5 Inhibitor Selectivity Profiling Panels

The reported lower PDE6 affinity of trans-desmethylene tadalafil relative to sildenafil suggests that the catechol modification may confer PDE6-sparing properties . Desmethylene cis-Tadalafil extends this investigation by adding the cis stereochemical variable. In PDE5 inhibitor development programs where visual disturbance (a PDE6-mediated side effect) is a key safety concern, this compound can be included in PDE1–PDE11 selectivity panels to generate structure-selectivity relationship data that inform the design of next-generation PDE5 inhibitors with minimized PDE6 cross-reactivity. The well-characterized PDE5:PDE6 selectivity ratios of sildenafil (~10:1) and tadalafil (~700:1) provide established benchmarks for interpreting the selectivity profile of the cis-desmethylene analog [4].

Quote Request

Request a Quote for Desmethylene cis-Tadalafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.